Cannabidivarin

Catalog No.
S522575
CAS No.
24274-48-4
M.F
C19H26O2
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidivarin

CAS Number

24274-48-4

Product Name

Cannabidivarin

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1

InChI Key

REOZWEGFPHTFEI-JKSUJKDBSA-N

SMILES

OC1=CC(CCC)=CC(O)=C1[C@@H]2C=C(C)CC[C@H]2C(C)=C

Solubility

Soluble in DMSO

Synonyms

CBDV; GWP-42006; GWP42006; GWP 42006

Canonical SMILES

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Description

The exact mass of the compound Cannabidivarin is 286.1933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Cannabidivarin is a non-intoxicating psychoactive cannabinoid found in the Cannabis sativa plant. It is structurally similar to cannabidiol, differing primarily in its side chain, which is shortened by two methylene bridges. The chemical formula for cannabidivarin is C19H26O2C_{19}H_{26}O_{2} with a molar mass of approximately 286.415 g/mol. Although typically present in low concentrations within cannabis, higher levels of cannabidivarin have been identified in certain feral populations of Cannabis indica and in hashish from regions like Nepal and northwest India .

Cannabidivarin has garnered interest for its potential therapeutic properties, particularly in the treatment of epilepsy and other neurological disorders. It is currently being developed by GW Pharmaceuticals under the experimental designation GWP42006, focusing on its anticonvulsant effects .

The mechanism of action of CBDV is still under investigation []. Current research suggests several possibilities:

  • Modulation of Ion Channels: CBDV may influence the activity of ion channels in nerve cells, potentially impacting neuronal excitability and reducing seizure activity.
  • GPR55 Antagonism: CBDV might act as an antagonist for the G protein-coupled receptor 55 (GPR55), a receptor involved in various cellular processes.
  • Enzyme Inhibition: CBDV may inhibit the enzyme diacylglycerol lipase-α, which plays a role in endocannabinoid signaling []. The functional implications of this inhibition for CBDV's effects are yet to be determined [].

Neurological Disorders

One of the most promising areas of CBDV research is in the field of neurological disorders. Studies suggest CBDV may have neuroprotective effects and could be beneficial in treating conditions like epilepsy and autism spectrum disorder (ASD).

  • Epilepsy: Research suggests CBDV may help reduce seizure frequency. A 2020 study published in npj Science of Food investigated the effects of CBDV in a rat model of epilepsy. The study found that CBDV treatment significantly reduced seizure activity [].
  • Autism Spectrum Disorder (ASD): Preclinical studies suggest CBDV may improve some core symptoms of ASD, such as social interaction difficulties and repetitive behaviors. A 2019 study published in Translational Psychiatry examined the effects of CBDV in a mouse model of ASD. The study found that CBDV treatment improved social interaction and repetitive behaviors in the mice [].

Other Areas of Research

CBDV is also being studied for its potential benefits in treating a variety of other conditions, including:

  • Type 1 Diabetes: Studies suggest CBDV may help improve blood sugar control in people with type 1 diabetes [].
  • Nausea and Vomiting: There is some evidence that CBDV may be effective in reducing nausea and vomiting [].
  • Muscle Spasticity: Early research suggests CBDV may help reduce muscle spasticity in people with conditions like multiple sclerosis [].
Typical of cannabinoids, including:

  • Decarboxylation: Cannabidivarin can be derived from cannabigerolic acid through decarboxylation, a common reaction that activates cannabinoids.
  • Isomerization: Similar to other cannabinoids, cannabidivarin can exist in multiple isomeric forms due to the presence of double bonds and stereocenters.
  • Reactions with Enzymes: Cannabidivarin has been shown to inhibit diacylglycerol lipase-α, affecting the synthesis of endocannabinoids like 2-arachidonoylglycerol .

Cannabidivarin exhibits several biological activities:

  • Anticonvulsant Properties: Preclinical studies suggest that cannabidivarin may reduce seizure activity by modulating excitatory neurotransmission, particularly glutamate levels .
  • Neuroprotective Effects: It may help protect nerve cells from damage associated with inflammation and oxidative stress .
  • Interaction with Ion Channels: Cannabidivarin interacts with various transient receptor potential channels (TRP), including TRPV1 and TRPA1, which are involved in pain perception and inflammatory responses .

The synthesis of cannabidivarin can occur through natural extraction from cannabis or via synthetic methods:

  • Natural Extraction: Cannabidivarin can be isolated from cannabis plants through methods such as steam distillation or solvent extraction.
  • Synthetic Approaches: Laboratory synthesis may involve starting from cannabigerolic acid or other precursors through controlled

Cannabidivarin shows promise in various therapeutic applications:

  • Epilepsy Treatment: Due to its anticonvulsant properties, it is being investigated for use in treating epilepsy, particularly in drug-resistant cases .
  • Neurodevelopmental Disorders: Research is ongoing regarding its potential benefits for conditions like Autism Spectrum Disorder and Fragile X syndrome .
  • Inflammatory Conditions: Its ability to modulate inflammation suggests possible applications in treating chronic inflammatory diseases .

Research indicates that cannabidivarin may interact with other substances:

  • Caffeine Interaction: Cannabidivarin may increase the excretion rate of caffeine, potentially reducing its efficacy .
  • Endocannabinoid System Modulation: By inhibiting diacylglycerol lipase-α, cannabidivarin may influence the levels of endogenous cannabinoids, affecting various physiological processes .

Similar Compounds

Cannabidivarin shares structural similarities with several other cannabinoids. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
CannabidiolHomologousWidely studied for its therapeutic effects; non-intoxicating.
Delta-9-tetrahydrocannabinolPsychoactive counterpartKnown for its psychoactive effects; commonly used recreationally.
CannabigerolPrecursor to both CBD and THCExhibits anti-inflammatory properties; non-intoxicating.
Tetrahydrocannabinolic acidAcidic precursor to THCNon-intoxicating; potential therapeutic applications.

Cannabidivarin's unique structure and non-intoxicating nature distinguish it from these compounds while still contributing to the broader understanding of cannabinoid pharmacology .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

286.193280068 g/mol

Monoisotopic Mass

286.193280068 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I198VBV98I

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (40.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (59.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (59.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cannabidivarin does not currently have any FDA or Health Canada approved indications, however in October 2017 CBDV was given orphan designation by the European Medicines Agency for use in Rett Syndrome and again in February 2018 for treatment of Fragile X Syndrome.

Mechanism of Action

The anti-epileptic activity of CBD and CBDV is thought to be modulated by their effects on transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor, which is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy. CBD and CBDV have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels. Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures. CBDV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary synthetic enzyme of the endocannabinoid, 2-arachidonoylglycerol (2-AG). The clinical implications of this are unclear however, as this interaction has not been shown to affect CBDV's anticonvulsant activity.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

24274-48-4

Absorption Distribution and Excretion

Like Δ9-THC, CBDV has low water solubility and poor oral bioavailability (~6% in humans), making oral administration an unfavourable method of delivery. Despite this, CBDV has relatively rapid absorption with peak concentrations seen around 2 h after oral administration in animal pharmacokinetic studies. Orally administered CBDV in mice was found to have a plasma Cmax of 0.47ug/mL and Tmax of 30 minutes, and a brain Cmax of 0.94ug/mL and Tmax of 60 minutes.
Due to its lipophilicity, CBDV has been shown to cross the blood brain barrier.

Metabolism Metabolites

Significant first-pass metabolism by the liver results in erratic absorption from the GI tract, low bioavailability, and unreliable pharmacokinetics.

Wikipedia

Cannabidivarin
Ionone

Biological Half Life

Orally administered CBDV in mice was found to have a plasma elimination half life of 222 minutes, and a brain elimination half life of 204 minutes.

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Hill TD, Cascio MG, Romano B, Duncan M, Pertwee RG, Williams CM, Whalley BJ, Hill AJ. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism. Br J Pharmacol. 2013 Oct;170(3):679-92. doi: 10.1111/bph.12321. PubMed PMID: 23902406; PubMed Central PMCID: PMC3792005.
2: Hill AJ, Mercier MS, Hill TD, Glyn SE, Jones NA, Yamasaki Y, Futamura T, Duncan M, Stott CG, Stephens GJ, Williams CM, Whalley BJ. Cannabidivarin is anticonvulsant in mouse and rat. Br J Pharmacol. 2012 Dec;167(8):1629-42. doi: 10.1111/j.1476-5381.2012.02207.x. PubMed PMID: 22970845; PubMed Central PMCID: PMC3525866.
3: Iannotti FA, Hill CL, Leo A, Alhusaini A, Soubrane C, Mazzarella E, Russo E, Whalley BJ, Di Marzo V, Stephens GJ. Nonpsychotropic plant cannabinoids, cannabidivarin (CBDV) and cannabidiol (CBD), activate and desensitize transient receptor potential vanilloid 1 (TRPV1) channels in vitro: potential for the treatment of neuronal hyperexcitability. ACS Chem Neurosci. 2014 Nov 19;5(11):1131-41. doi: 10.1021/cn5000524. Epub 2014 Jul 29. PubMed PMID: 25029033.
4: Amada N, Yamasaki Y, Williams CM, Whalley BJ. Cannabidivarin (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression. PeerJ. 2013 Nov 21;1:e214. doi: 10.7717/peerj.214. eCollection 2013 Nov 21. PubMed PMID: 24282673; PubMed Central PMCID: PMC3840466.
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7: Vollner L, Bieniek D, Korte F. [Hashish. XX. Cannabidivarin, a new hashish constituent]. Tetrahedron Lett. 1969 Jan;(3):145-7. German. PubMed PMID: 5778489.
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10: Rosenthaler S, Pöhn B, Kolmanz C, Huu CN, Krewenka C, Huber A, Kranner B, Rausch WD, Moldzio R. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014 Nov-Dec;46:49-56. doi: 10.1016/j.ntt.2014.09.003. Epub 2014 Oct 12. Erratum in: Neurotoxicol Teratol. 2016 Mar-Apr;54():89-93. PubMed PMID: 25311884.
11: Pagano E, Montanaro V, Di Girolamo A, Pistone A, Altieri V, Zjawiony JK, Izzo AA, Capasso R. Effect of Non-psychotropic Plant-derived Cannabinoids on Bladder Contractility: Focus on Cannabigerol. Nat Prod Commun. 2015 Jun;10(6):1009-12. PubMed PMID: 26197538.
12: Pucci M, Rapino C, Di Francesco A, Dainese E, D'Addario C, Maccarrone M. Epigenetic control of skin differentiation genes by phytocannabinoids. Br J Pharmacol. 2013 Oct;170(3):581-91. doi: 10.1111/bph.12309. PubMed PMID: 23869687; PubMed Central PMCID: PMC3791996.
13: Oláh A, Markovics A, Szabó-Papp J, Szabó PT, Stott C, Zouboulis CC, Bíró T. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016 Sep;25(9):701-7. doi: 10.1111/exd.13042. Epub 2016 Jun 15. PubMed PMID: 27094344.
14: Hill AJ, Williams CM, Whalley BJ, Stephens GJ. Phytocannabinoids as novel therapeutic agents in CNS disorders. Pharmacol Ther. 2012 Jan;133(1):79-97. doi: 10.1016/j.pharmthera.2011.09.002. Epub 2011 Sep 6. Review. PubMed PMID: 21924288.
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16: Yamaori S, Okushima Y, Yamamoto I, Watanabe K. Characterization of the structural determinants required for potent mechanism-based inhibition of human cytochrome P450 1A1 by cannabidiol. Chem Biol Interact. 2014 May 25;215:62-8. doi: 10.1016/j.cbi.2014.03.007. Epub 2014 Mar 22. PubMed PMID: 24667653.
17: Anavi-Goffer S, Baillie G, Irving AJ, Gertsch J, Greig IR, Pertwee RG, Ross RA. Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids. J Biol Chem. 2012 Jan 2;287(1):91-104. doi: 10.1074/jbc.M111.296020. Epub 2011 Oct 25. PubMed PMID: 22027819; PubMed Central PMCID: PMC3249141.
18: Yamaori S, Okushima Y, Masuda K, Kushihara M, Katsu T, Narimatsu S, Yamamoto I, Watanabe K. Structural requirements for potent direct inhibition of human cytochrome P450 1A1 by cannabidiol: role of pentylresorcinol moiety. Biol Pharm Bull. 2013;36(7):1197-203. PubMed PMID: 23811569.
19: De Petrocellis L, Orlando P, Moriello AS, Aviello G, Stott C, Izzo AA, Di Marzo V. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation. Acta Physiol (Oxf). 2012 Feb;204(2):255-66. doi: 10.1111/j.1748-1716.2011.02338.x. Epub 2011 Aug 12. PubMed PMID: 21726418.
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